NR2B Binding Affinity and Subunit Selectivity: Traxoprodil vs. NR2A/NR1 Controls
Traxoprodil exhibits subnanomolar to low nanomolar affinity for NR2B-containing NMDA receptors. In HEK293 cell homogenates expressing recombinant NMDA receptor subunits, traxoprodil demonstrates high selectivity for NR1/NR2B heteromers over NR1, NR2A, and NR2B subunits alone, as well as over NR1/NR2A receptors [1]. Binding affinity measured via displacement of [3H]CP-101606 from rat forebrain NR2B receptors yields an IC50 of 10 nM, while direct Kd determination gives 4.2 nM [2]. This potency compares favorably to the first-generation NR2B antagonist ifenprodil, which exhibits approximately 400-fold selectivity for NR1/NR2B over NR1/NR2A but with substantially higher absolute NR2B Ki values [3].
| Evidence Dimension | NR2B receptor binding affinity |
|---|---|
| Target Compound Data | Kd = 4.2 nM; IC50 = 10 nM (rat forebrain P2 membrane, [3H]CP-101606 displacement) |
| Comparator Or Baseline | Ifenprodil: NR1/NR2B selectivity ~400-fold vs NR1/NR2A; Eliprodil: IC50 = 1,000 nM for NR2B |
| Quantified Difference | Traxoprodil exhibits approximately 238-fold higher NR2B potency than eliprodil (4.2 nM vs 1,000 nM) |
| Conditions | HEK293 cell homogenates expressing recombinant subunits; rat forebrain P2 membrane preparations |
Why This Matters
Superior NR2B binding potency enables lower dosing requirements and reduces the probability of concentration-dependent off-target engagement in experimental systems.
- [1] Bertin Bioreagent. (+)-CP 101,606 Product Technical Datasheet. Catalog No. 23884. 2024. View Source
- [2] BindingDB. BDBM50032651: Traxoprodil (CP-101606) affinity data. Ki = 4.60 nM, IC50 = 10 nM. View Source
- [3] ScienceDirect. Traxoprodil - an overview. Section 4.1: Prototypical antagonists. In: Reference Module in Biomedical Sciences. Elsevier; 2021. View Source
